3-amino-N-(2,4-dimethylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-N-(2,4-dimethylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-12-3-5-16(13(2)11-12)24-20(26)19-18(22)15-4-6-17(25-21(15)27-19)14-7-9-23-10-8-14/h3-11H,22H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYNFJPTAIONTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is most likely Cyclin-Dependent Kinase 8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation and is often implicated in cancer.
Mode of Action
The compound interacts with its target, CDK8, by binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition disrupts the normal cell cycle regulation, leading to changes in cell proliferation.
Biochemical Pathways
The inhibition of CDK8 affects the cell cycle regulation pathway . CDK8 is involved in the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK8, the compound disrupts this transition, affecting the downstream effects of cell proliferation.
Biological Activity
3-amino-N-(2,4-dimethylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a compound that belongs to the thienopyridine class of heterocyclic compounds. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H18N4OS
- Molar Mass : 374.46 g/mol
- CAS Number : Not specified in the sources but can be identified based on the compound structure.
The biological activity of thienopyridines often involves several mechanisms:
- Inhibition of Kinases : Compounds in this class have been shown to inhibit various kinases, such as glycogen synthase kinase-3 (GSK-3), which is implicated in cancer and neurodegenerative diseases .
- Antimicrobial Activity : Thienopyridines exhibit activity against a range of pathogens, including bacteria and protozoa. For instance, derivatives have shown effectiveness against Staphylococcus epidermidis and Leishmania amazonensis .
- Anticancer Activity : The compound has demonstrated cytotoxic effects on cancer cell lines, notably in breast cancer models such as MDA-MB-231 and MCF-7 cells. Studies indicate that it reduces cell viability significantly at micromolar concentrations over time .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies
- Cytotoxicity in Breast Cancer Models :
- Inhibition of GSK-3 :
Comparison with Similar Compounds
Structural Variations
Key substituent differences among analogs are summarized below:
Key Observations :
Example :
- 3-Amino-N-(4-fluorophenyl)-6-(4-pyridinyl)...: Synthesized via similar methods, yielding 90–95% purity .
- Target Compound : Likely synthesized using analogous protocols with 2,4-dimethylphenyl chloroacetamide and a 4-pyridinyl-substituted precursor.
Physical and Spectroscopic Properties
Comparative data for select analogs:
Insights :
- Melting Points : Higher for halogenated derivatives (240–260°C) due to increased molecular symmetry and intermolecular forces. The target compound’s 2,4-dimethylphenyl group may lower the melting point slightly.
- IR Spectroscopy : All compounds show NH (~3400 cm⁻¹) and C=O (~1700 cm⁻¹) stretches. The absence of electron-withdrawing groups in the target compound may shift these peaks marginally.
Q & A
Q. What are the established synthetic routes for this thieno[2,3-b]pyridine derivative?
The compound is synthesized via multi-step reactions involving:
- Knoevenagel condensation and Michael addition to construct the thienopyridine core, followed by regioselective alkylation at sulfur or nitrogen sites .
- Crystallization for structural validation, as demonstrated in analogous thienopyridine derivatives using slow evaporation from DMF/ethanol mixtures .
- Key intermediates like 3-amino-5-methyl-4-oxo-N-aryl derivatives are prepared via methods reported in prior studies (e.g., alkylation of thioxo-tetrahydrothienopyrimidines) .
Q. How is structural characterization performed for this compound?
- Single-crystal X-ray diffraction (XRD) is critical for confirming regiochemistry and stereochemistry. For example, XRD analysis of similar compounds revealed bond angles and torsion angles critical for bioactivity .
- InChI key generation and SMILES notation ensure unambiguous chemical identification, supported by crystallographic data deposited in databases like Acta Crystallographica .
Q. What preliminary biological activities are associated with this class of compounds?
- Thieno[2,3-b]pyridines exhibit antimicrobial , anti-inflammatory , and antiviral properties. For instance, derivatives with chloroaryl substituents showed moderate inhibition of Proteus vulgaris and Pseudomonas aeruginosa .
- Structure-activity relationship (SAR) studies highlight the importance of the 4-pyridinyl group and carboxamide substituents for target binding .
Advanced Research Questions
Q. How can computational methods optimize synthesis and reaction design?
- Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. The ICReDD framework integrates computational screening with experimental validation to identify optimal conditions (e.g., solvent, catalyst) .
- Reaction path search algorithms model regioselectivity challenges, such as preferential alkylation at sulfur vs. nitrogen sites, as observed in tandem syntheses .
Q. How can contradictions in biological activity data be resolved?
- Dose-response profiling and target-specific assays (e.g., enzyme inhibition vs. whole-cell antimicrobial tests) clarify discrepancies. For example, a compound may show in vitro activity but poor membrane permeability in vivo .
- Crystallographic data correlated with bioactivity (e.g., hydrogen-bonding interactions in enzyme binding pockets) can explain variability across studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
